2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose
Brand Name: Vulcanchem
CAS No.: 478529-40-7
VCID: VC0196524
InChI: InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i8+1,9+1
SMILES: CC(=O)NC1C(C(C(OC1O)CO)O)O
Molecular Formula: 13CC7H1515NO6
Molecular Weight: 223.2

2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose

CAS No.: 478529-40-7

Cat. No.: VC0196524

Molecular Formula: 13CC7H1515NO6

Molecular Weight: 223.2

* For research use only. Not for human or veterinary use.

2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose - 478529-40-7

CAS No. 478529-40-7
Molecular Formula 13CC7H1515NO6
Molecular Weight 223.2
IUPAC Name N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide
Standard InChI InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i8+1,9+1
SMILES CC(=O)NC1C(C(C(OC1O)CO)O)O

Chemical Structure and Properties

Structural Characteristics

2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose is also known as N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(2¹³C)oxan-3-yl]acetamide, reflecting its complex stereochemistry. The compound maintains the stereochemical configuration of N-acetyl-D-glucosamine while incorporating the isotopic labels at specific positions.

The molecule consists of a six-membered pyranose ring with hydroxyl groups at positions 3, 4, and 6, an acetamido group at position 2, and carbon-13 enrichment at position 1. The nitrogen-15 isotope is specifically located in the acetamido group.

Physical and Chemical Properties

Table 2.1: Physical and Chemical Properties of 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose

PropertyDescription
AppearanceWhite crystalline powder
Molecular FormulaC₈H₁₅NO₆ (with ¹³C at C-1 and ¹⁵N in the acetamido group)
CAS Number478529-40-7
SolubilitySoluble in water; partially soluble in methanol and ethanol
StabilityStable under standard storage conditions
Isotopic EnrichmentCarbon-13 at position 1; Nitrogen-15 in acetamido group

Spectroscopic Properties

The isotopic labeling pattern in 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose creates distinctive spectroscopic signatures that facilitate its detection and tracking in complex biological matrices. The carbon-13 enrichment at the C-1 position results in characteristic NMR signals that can be easily distinguished from those of natural abundance compounds, while the nitrogen-15 label provides additional spectroscopic features useful for structural determinations.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose typically involves the N-acetylation of D-glucosamine. This process requires careful consideration of reaction conditions to ensure the preservation of stereochemical integrity and the incorporation of isotopic labels at the correct positions.

The standard synthetic route involves:

  • Starting with D-glucosamine hydrochloride

  • Reaction with isotopically labeled acetic anhydride

  • Base-catalyzed acetylation using sodium acetate

  • Purification to isolate the final product

Industrial Production Methods

Industrial-scale production of this compound often utilizes enzymatic degradation of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. The process involves:

  • Deacetylation of chitin to produce D-glucosamine

  • Subsequent acetylation using isotopically labeled acetic anhydride

  • Multiple purification steps to ensure high isotopic purity

Quality Control Considerations

Due to the specialized nature of isotopically labeled compounds, stringent quality control measures are essential to ensure both chemical purity and isotopic enrichment. Techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are commonly employed to verify the identity, purity, and isotopic composition of the final product.

Mechanism of Action and Biochemical Pathways

Target Interactions

2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose interacts with various biochemical systems similar to its non-labeled counterpart. It plays a significant role in glycoprotein metabolism and is involved in the formation of proteoglycans, which are polyanionic substances of high molecular weight found in the extracellular matrix of connective tissue.

Metabolic Pathways

This compound participates in several key metabolic pathways, particularly those related to glycoprotein synthesis and metabolism. The labeled carbon and nitrogen atoms allow researchers to track the incorporation of this molecule into larger biomolecules and to monitor its transformations through various biochemical reactions.

Table 4.1: Key Metabolic Pathways Involving 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose

PathwayRole of CompoundResearch Applications
Glycoprotein SynthesisSubstrate for glycosyltransferasesTracking glycosylation patterns
Proteoglycan FormationBuilding block for proteoglycan synthesisStudying extracellular matrix composition
Hexosamine Biosynthetic PathwayIntermediate in UDP-GlcNAc synthesisMonitoring cellular signaling modifications
Cell Wall Biosynthesis (in bacteria)Precursor for peptidoglycan componentsAntibiotic development research

Cellular Effects

At the cellular level, 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose influences various processes including cell signaling, gene expression, and cellular metabolism. It modulates the activity of transcription factors and enzymes involved in glycoprotein and glycolipid synthesis.

Chemical Reactions

Types of Reactions

2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose undergoes various chemical reactions that are typical of carbohydrates and their derivatives. These include:

Oxidation Reactions

The compound can be oxidized to produce N-acetyl-D-glucosaminic acid, with the reaction typically occurring at the anomeric carbon (C-1). Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reactions

Reduction reactions can convert the compound into N-acetyl-D-glucosamine alcohol, primarily targeting the carbonyl group. Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents for these transformations.

Substitution Reactions

The compound can undergo substitution reactions, particularly at the acetyl group, which can be replaced by other functional groups to create diverse derivatives with altered properties and functions.

Reaction Conditions and Products

Table 5.1: Common Reactions of 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose

Reaction TypeReagentsConditionsMajor Products
OxidationKMnO₄, H₂O₂Aqueous solution, room temperature to 40°CN-acetyl-D-glucosaminic acid
ReductionNaBH₄, LiAlH₄Organic solvent, 0-25°C, inert atmosphereN-acetyl-D-glucosamine alcohol
AcetylationAcetic anhydride, pyridineRoom temperature, 12-24 hoursFully acetylated derivatives
DeacetylationNaOH, K₂CO₃Aqueous solution, mild conditionsDeacetylated derivatives
GlycosylationGlycosyl acceptors, catalystsVaried based on specific couplingOligosaccharides, glycoconjugates

Research Applications

Metabolic Studies

The incorporation of stable isotopes in 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose makes it invaluable for metabolic tracing studies. Researchers can track the fate of this compound as it moves through various biochemical pathways, providing insights into normal metabolism and disease-related metabolic alterations.

Structural Biology

In structural biology, this compound serves as a valuable tool for investigating the three-dimensional structures of proteins that interact with carbohydrates. The isotopic labeling facilitates NMR studies by providing distinct signals that can be used to determine binding sites and conformational changes upon interaction.

Drug Development

The compound has applications in pharmaceutical research, particularly in the development of drugs targeting glycosylation-related disorders and cancer. Its ability to interfere with glycolysis makes it a potential candidate for developing chemotherapeutic agents.

Table 6.1: Research Applications of 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose

FieldApplicationSignificance
BiochemistryMetabolic pathway tracingElucidates carbohydrate metabolism details
MedicineCancer metabolism studiesReveals altered glucose utilization in tumors
Structural BiologyNMR spectroscopy enhancementImproves resolution in protein-carbohydrate studies
PharmacologyDrug metabolism investigationsTracks biotransformation of carbohydrate-based drugs
Cell BiologyGlycosylation pattern analysisIdentifies abnormal glycosylation in disease states

Biological Activity and Pharmacological Properties

Synergistic Effects

Research has shown that when used in combination with other therapeutic agents, glucose analogs can enhance treatment efficacy. These synergistic effects are particularly relevant in cancer treatment, where combination therapies often yield better results than monotherapies.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose but differ in their isotopic labeling patterns or stereochemistry:

Table 8.1: Comparison of 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose with Related Compounds

CompoundStructural DifferencesUnique PropertiesResearch Applications
N-acetyl-D-glucosamineNo isotopic labelingNatural occurrence in biological systemsBaseline for comparative studies
N-acetyl-D-galactosamineDifferent stereochemistry at C-4Different receptor specificityStudies of specific glycoprotein structures
N-acetyl-D-mannosamineDifferent stereochemistry at C-2Precursor for sialic acidsSialic acid metabolism research
2-deoxy-D-glucoseLacks acetamido groupStronger glycolysis inhibitionCancer metabolism studies

Functional Differences

The isotopic labeling in 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose distinguishes it from non-labeled analogs by enabling precise tracking in metabolic studies without altering its fundamental chemical behavior. This property makes it particularly valuable in research settings where detailed monitoring of molecular transformations is required.

Case Studies and Research Findings

Cancer Research Applications

Studies have demonstrated the utility of glucose analogs in cancer research, particularly in understanding the altered metabolism of cancer cells known as the Warburg effect.

Breast Cancer Studies

Research using labeled glucose derivatives has shown significant apoptosis induction in human breast cancer cell lines. The mechanism involves activation of caspases and increased expression of GLUT1, facilitating the uptake of the compound and subsequent cell death.

Pancreatic Cancer Research

In pancreatic cancer models, the combination of glucose analogs with metformin has shown enhanced reduction in protein N-glycosylation and more effective inhibition of tumor growth compared to either agent alone, suggesting potential for combination therapies.

Metabolic Pathway Investigations

The use of isotopically labeled compounds has provided valuable insights into normal and pathological metabolic pathways:

Table 9.1: Key Research Findings Using 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose

Research AreaKey FindingsSignificance
Glycolytic Pathway AnalysisCancer cells exhibit increased uptake and metabolism of glucoseHighlighted potential targets for therapeutic intervention
Enzyme KineticsDetailed analysis of hexokinase activity under varying conditionsImproved understanding of rate-limiting steps in glucose metabolism
Nutritional BiochemistryDifferent dietary carbohydrate intakes significantly influence metabolic pathwaysEstablished connections between diet and cellular metabolism
Viral Replication StudiesInhibition of glycolysis affects viral replication in certain infectionsSuggested new approaches for antiviral therapies

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